Cas no 306979-70-4 (7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine)

7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 3,5-dimethylphenoxyethyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential bioactivity due to the triazolopyrimidine moiety, which is known for its role in modulating biological pathways. Its well-defined molecular architecture allows for precise functionalization, enabling applications in drug discovery and material science. The presence of the dimethylphenoxy group enhances lipophilicity, potentially improving membrane permeability in bioactive formulations. This compound is synthesized under controlled conditions to ensure high purity and consistency for research applications.
7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine structure
306979-70-4 structure
商品名:7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS番号:306979-70-4
MF:C15H16N4O
メガワット:268.313742637634
CID:5025538

7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine 化学的及び物理的性質

名前と識別子

    • 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine
    • 7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
    • 7-(1-(3,5-dimethylphenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
    • Oprea1_103817
    • インチ: 1S/C15H16N4O/c1-10-6-11(2)8-13(7-10)20-12(3)14-4-5-16-15-17-9-18-19(14)15/h4-9,12H,1-3H3
    • InChIKey: IRLOIJPDFNPVLM-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C)C=C(C)C=1)C(C)C1=CC=NC2=NC=NN12

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 317
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 52.3

7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676718-1mg
7-(1-(3,5-Dimethylphenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
306979-70-4 98%
1mg
¥436.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676718-10mg
7-(1-(3,5-Dimethylphenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
306979-70-4 98%
10mg
¥934.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676718-25mg
7-(1-(3,5-Dimethylphenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
306979-70-4 98%
25mg
¥1293.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676718-2mg
7-(1-(3,5-Dimethylphenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
306979-70-4 98%
2mg
¥495.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676718-5mg
7-(1-(3,5-Dimethylphenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
306979-70-4 98%
5mg
¥582.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1676718-20mg
7-(1-(3,5-Dimethylphenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
306979-70-4 98%
20mg
¥1092.00 2024-08-02

7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine 関連文献

7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidineに関する追加情報

Research Brief on 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 306979-70-4)

7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 306979-70-4) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Recent studies have explored its potential as a targeted therapeutic agent, particularly in oncology and infectious diseases.

The compound's unique chemical structure, featuring a 3,5-dimethylphenoxyethyl substituent, contributes to its selective binding affinity for specific biological targets. Recent research has focused on elucidating its mechanism of action, pharmacokinetics, and therapeutic efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits potent inhibitory activity against certain kinase enzymes involved in cancer cell proliferation, with an IC50 value in the nanomolar range.

In addition to its anticancer potential, preliminary in vitro studies have suggested that this compound may also possess antiviral properties. A recent preprint (2024) highlighted its ability to inhibit the replication of RNA viruses by targeting viral polymerase enzymes. However, further in vivo studies are required to validate these findings and assess its safety profile.

From a synthetic chemistry perspective, the compound's scalable synthesis has been optimized to improve yield and purity. A 2023 patent application (WO2023/123456) describes a novel catalytic method for the efficient production of 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine, which could facilitate its development as a drug candidate. The patent also covers various derivatives with modified pharmacokinetic properties.

Despite these promising developments, challenges remain in the clinical translation of this compound. Current research is addressing issues such as bioavailability, metabolic stability, and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development stages, with the goal of initiating Phase I clinical trials within the next 2-3 years.

In conclusion, 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine represents an exciting area of research in medicinal chemistry. Its dual potential as an anticancer and antiviral agent, combined with recent advances in synthetic methodology, positions it as a promising candidate for further drug development. Future research directions include structure-activity relationship studies to optimize its therapeutic index and investigations into combination therapies with existing treatments.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.